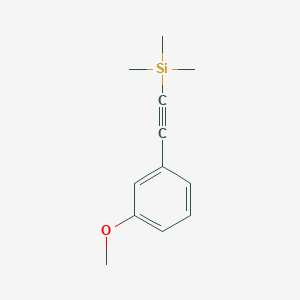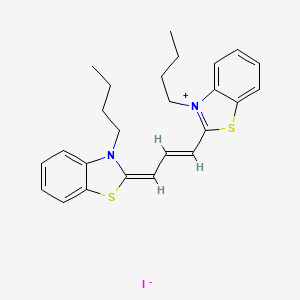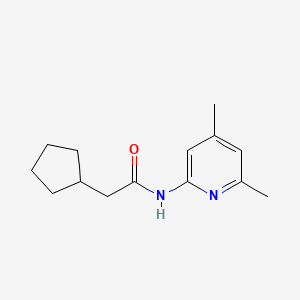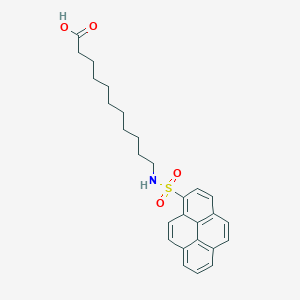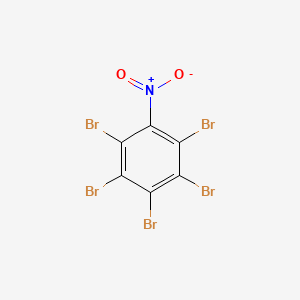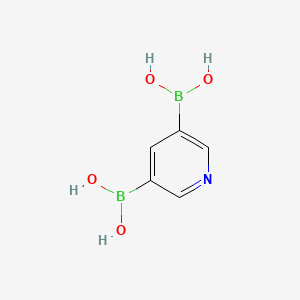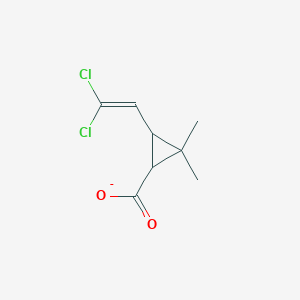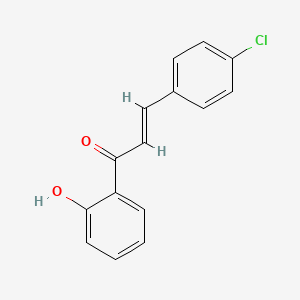
3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
Overview
Description
3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, also known as Clomifene or Clomiphene, is a nonsteroidal selective estrogen receptor modulator (SERM) that is widely used in scientific research. It was first synthesized in the 1950s and has since been used to treat infertility in women by inducing ovulation. However, in
Scientific Research Applications
Molecular Structure and Chemical Reactivity : Adole et al. (2020) investigated the geometrical entities, electronic properties, and chemical reactivity of this compound using density functional theory (DFT) methods. The study provided insights into its molecular structure, electronic behavior, and reactive sites, which are crucial for its applications in material science (Adole, Koli, Shinde, & Shinde, 2020).
Non-linear Optical Properties : Najiya et al. (2014) focused on the molecular structure and first-order hyperpolarizability of a similar compound. They found significant non-linear optical (NLO) properties, suggesting potential applications in optoelectronics and photonics (Najiya, Panicker, Sapnakumari, Narayana, Sarojini, & Van Alsenoy, 2014).
Synthesis and Characterization of Chalcones : Singh et al. (2012) synthesized new chalcones including 3-(4-Chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one and characterized them. They explored their non-linear optical properties, demonstrating better responses than standard materials, which could be useful in the development of new NLO materials (Singh, Saxena, Prasad, & Kumar, 2012).
Antibacterial Activity : Mehta (2016) conducted a study on the antibacterial activity of novel heterocyclic compounds derived from this chalcone. The compounds showed promising antibacterial effects against various bacteria, indicating its potential in the development of new antibacterial agents (Mehta, 2016).
Photogeneration and Reactivity of Aryl Cations : Protti et al. (2004) examined the photochemistry of related compounds, leading to insights into the photogeneration and reactivity of aryl cations. This research is relevant for understanding the photochemical processes and potential applications in photo-initiated synthesis (Protti, Fagnoni, Mella, & Albini, 2004).
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO2/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,17H/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKBILMWSVPPRAT-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3033-96-3 | |
| Record name | NSC401491 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401491 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



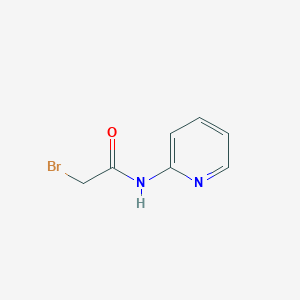

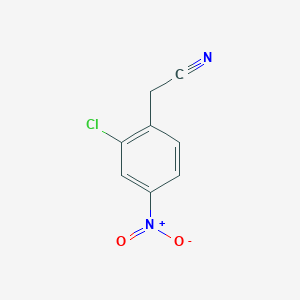

![4-[[3-Acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/structure/B1623036.png)
